
rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate: is a synthetic organic compound that features a cyclopentane ring substituted with an aminophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclopentane derivatives and aminophenyl compounds.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group.
Reduction: Reduction reactions can target the carboxylate ester or the aminophenyl group.
Substitution: The aminophenyl group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science:
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors, altering their activity.
- It may also participate in metabolic pathways, influencing the production or degradation of other molecules.
Comparison with Similar Compounds
- rac-methyl (1R,3R)-3-(4-hydroxyphenyl)cyclopentane-1-carboxylate
- rac-methyl (1R,3R)-3-(4-methoxyphenyl)cyclopentane-1-carboxylate
Uniqueness:
- The presence of the aminophenyl group distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-3-2-10(8-11)9-4-6-12(14)7-5-9/h4-7,10-11H,2-3,8,14H2,1H3/t10-,11-/m1/s1 |
InChI Key |
RTBKBYVEMLAADA-GHMZBOCLSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)C2=CC=C(C=C2)N |
Canonical SMILES |
COC(=O)C1CCC(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


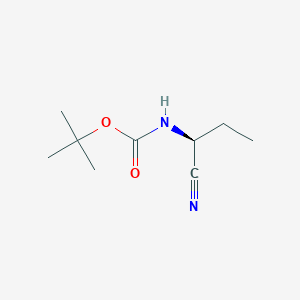
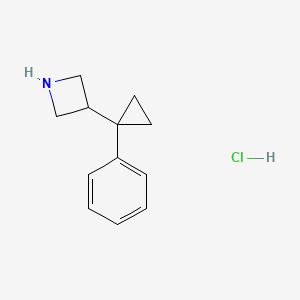

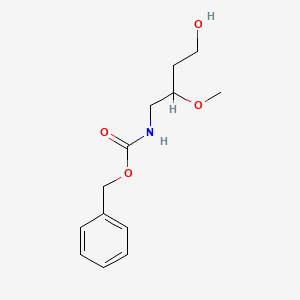

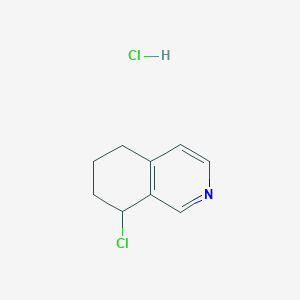


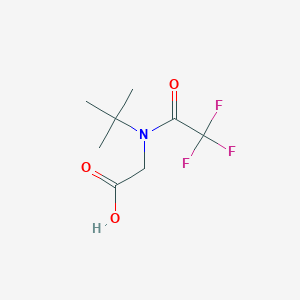
![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
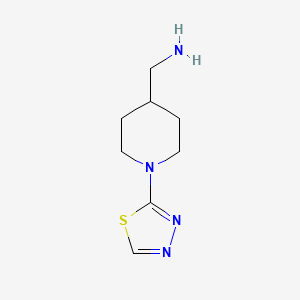
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)

![2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13505595.png)
